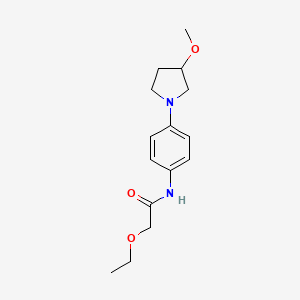

2-ethoxy-N-(4-(3-methoxypyrrolidin-1-yl)phenyl)acetamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-ethoxy-N-(4-(3-methoxypyrrolidin-1-yl)phenyl)acetamide, also known as EPPA, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. EPPA has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, as well as its advantages and limitations for lab experiments.

科学的研究の応用

Synthesis and Pharmacological Assessment

A study focused on the synthesis of acetamide derivatives for potential cytotoxic, anti-inflammatory, analgesic, and antipyretic agents. Novel derivatives were synthesized through multi-step reactions, including the Leuckart synthesis. These compounds demonstrated activities comparable with standard drugs due to the presence of specific functional groups, indicating the importance of acetamide derivatives in medicinal chemistry and drug development (Rani et al., 2016).

Anticancer, Anti-Inflammatory, and Analgesic Activities

Another research effort aimed to develop new chemical entities as potential anticancer, anti-inflammatory, and analgesic agents led to the synthesis of 2-(substituted phenoxy)-N-(1-phenylethyl)acetamide derivatives. This study found that compounds with halogens on the aromatic ring exhibited significant anticancer and anti-inflammatory activities, highlighting the therapeutic potential of acetamide derivatives (Rani et al., 2014).

Structural and Molecular Docking Analysis

The structural and molecular docking analyses of N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide revealed its potential as an anticancer drug. The compound's crystal structure and interaction with the VEGFr receptor suggest a promising avenue for drug development targeting cancer (Sharma et al., 2018).

Discovery of Selective Receptor Antagonists

Research into benzothiazole-based adenosine A2B receptor antagonists led to the discovery of derivatives with improved selectivity. Starting from an N-(2-amino-4-methoxy-benzothiazol-7-yl)-N-ethyl-acetamide derivative, novel compounds were developed showing high selectivity and potency against A2B receptors. This illustrates the utility of acetamide derivatives in creating selective receptor antagonists for therapeutic purposes (Firooznia et al., 2011).

作用機序

Target of Action

The compound contains a pyrrolidine ring , which is a common feature in many biologically active compounds. Pyrrolidine derivatives have been associated with a wide range of target selectivity .

Mode of Action

The presence of the pyrrolidine ring in the compound suggests that it may interact with its targets through a variety of mechanisms, including the efficient exploration of the pharmacophore space due to sp3-hybridization, contribution to the stereochemistry of the molecule, and increased three-dimensional coverage due to the non-planarity of the ring .

Biochemical Pathways

Compounds containing a pyrrolidine ring have been associated with a variety of biological activities, suggesting that they may affect multiple biochemical pathways .

Pharmacokinetics

The introduction of heteroatomic fragments in these molecules is a common strategy for modifying physicochemical parameters and obtaining the best adme/tox results for drug candidates .

Result of Action

The presence of the pyrrolidine ring in the compound suggests that it may have a variety of biological effects .

Action Environment

The structure–activity relationship (sar) of compounds containing a pyrrolidine ring suggests that different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .

特性

IUPAC Name |

2-ethoxy-N-[4-(3-methoxypyrrolidin-1-yl)phenyl]acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22N2O3/c1-3-20-11-15(18)16-12-4-6-13(7-5-12)17-9-8-14(10-17)19-2/h4-7,14H,3,8-11H2,1-2H3,(H,16,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZOQIURDVILISW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCC(=O)NC1=CC=C(C=C1)N2CCC(C2)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.35 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(Methylsulfanyl)-7-phenyl-5-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2400619.png)

![2-((7-chloro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(2-methoxyphenyl)acetamide](/img/structure/B2400620.png)

![Benzyl 3-methylspiro[6,7-dihydro-5H-imidazo[4,5-c]pyridine-4,3'-pyrrolidine]-1'-carboxylate](/img/structure/B2400621.png)

![N-methyl-N-(3-methylphenyl)-2-[2-(naphthalen-1-yl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]acetamide](/img/no-structure.png)

![(Z)-N-(3-(3-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)-3-phenylacrylamide](/img/structure/B2400627.png)

![4-Nitro-2,3-dihydro-1H-pyrrolo[2,3-B]pyridine](/img/structure/B2400632.png)

![2-(3-chlorobenzyl)-8-(4-fluorophenyl)-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione](/img/structure/B2400637.png)